molecular formula C25H27N3O3 B12162998 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

Cat. No.: B12162998
M. Wt: 417.5 g/mol
InChI Key: VOIXYYDORSHYEQ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the field of oncology. Its molecular architecture incorporates a tetrahydrocarbazole core, a privileged scaffold recognized for its potential to interact with key enzymatic targets. This compound is designed for investigational purposes to study the modulation of kinase activity within cellular pathways. Kinase inhibition is a established strategy in cancer research, as the deregulation of kinases is a known driver of tumorigenesis in various cancers, including those of the lung, breast, colon, and prostate . The structural features of this reagent suggest potential as a modulator of specific kinase families. For instance, derivatives based on the indazole and tetrahydrocarbazole cores have been extensively documented as potent inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Fibroblast Growth Factor Receptor (FGFR) . These receptors are critical mediators of tumor angiogenesis and proliferation, making their inhibition a valuable approach for arresting cancer progression. Researchers can utilize this compound as a chemical tool to probe the structure-activity relationships of novel kinase inhibitors and to investigate downstream signaling cascades in vitro. Furthermore, the tetrahydrocarbazole moiety has also been identified in other pharmacological contexts, such as in antagonists for the CRTH2 receptor, indicating the versatility of this scaffold in targeting different protein classes . This highlights the broader research utility of this compound beyond oncology, potentially extending to immunological and inflammatory disease models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-5-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-30-13-12-28-11-10-16-14-17(6-9-23(16)28)25(29)27-22-5-3-4-19-20-15-18(31-2)7-8-21(20)26-24(19)22/h6-11,14-15,22,26H,3-5,12-13H2,1-2H3,(H,27,29)

InChI Key

VOIXYYDORSHYEQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Indole Subunit Synthesis

The indole core is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization . Introduction of the 2-methoxyethyl group at the N1 position is achieved through alkylation of indole intermediates using 2-bromoethyl methyl ether under basic conditions (e.g., Cs₂CO₃ in acetonitrile at 90°C). Subsequent carboxylation at C5 employs directed ortho-metalation (DoM) or halogenation followed by carbonylation.

Tetrahydrocarbazole Subunit Synthesis

The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is constructed via Bischler–Möhlau indole synthesis or reductive cyclization of nitroarenes. Methoxy group installation at C6 often utilizes electrophilic aromatic substitution (EAS) with methylating agents or Mitsunobu conditions for late-stage functionalization.

Stepwise Synthetic Routes

Alkylation of Indole to Install 2-Methoxyethyl Group

Procedure :

  • Indole (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen.

  • 2-Bromoethyl methyl ether (1.2 equiv) and Cs₂CO₃ (3.0 equiv) are added.

  • The mixture is stirred at 90°C for 12–24 hours.

  • Purification via silica gel chromatography yields 1-(2-methoxyethyl)-1H-indole (85–90% yield).

Key Data :

ParameterValue
SolventAcetonitrile
BaseCs₂CO₃
Temperature90°C
Yield85–90%

Carboxylation at Indole C5 Position

Method A (Directed ortho-Metalation) :

  • 1-(2-Methoxyethyl)-1H-indole is treated with LDA at −78°C.

  • Quenching with CO₂ gas generates the carboxylic acid.
    Method B (Halogenation/Carbonylation) :

  • Bromination at C5 using NBS.

  • Palladium-catalyzed carbonylation with CO and H₂O under Miyaura conditions.

Comparative Yields :

MethodCatalystYield
ALDA/CO₂70%
BPd(OAc)₂/Xantphos65%

Synthesis of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine

Cyclization Route :

  • 4-Methoxyphenylhydrazine and cyclohexanone undergo Fischer indole synthesis.

  • Reduction with NaBH₃CN yields the tetrahydrocarbazole.

  • Nitration at C6 followed by hydrogenation introduces the amine group.

Optimization Insight :

  • Nitration Regioselectivity : Use of HNO₃/AcOH at 0°C achieves >90% C6 selectivity.

  • Reduction : Pd/C in ethanol under H₂ (50 psi) gives 95% yield of amine.

Amide Bond Formation

Activation of Carboxylic Acid

The indole-5-carboxylic acid is activated using HATU or EDCl/HOBt in dichloromethane (DCM) or DMF.

Procedure :

  • 1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid (1.0 equiv) is dissolved in DMF.

  • HATU (1.5 equiv) and DIPEA (3.0 equiv) are added.

  • After 30 minutes, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1.1 equiv) is introduced.

  • Stirring at room temperature for 12 hours yields the crude product.

Yield Optimization :

Coupling ReagentSolventTemperatureYield
HATUDMFRT78%
EDCl/HOBtDCM0°C → RT65%

Purification Challenges

The polar amide product often requires reverse-phase HPLC (RP-HPLC) or preparative TLC for isolation.

Purification Data :

MethodPurityRecovery
RP-HPLC (pH 10)>98%60%
Silica Gel95%50%

Alternative Routes and Catalytic Innovations

Suzuki–Miyaura Coupling for Carbazole Functionalization

A patent route employs a boronic ester intermediate (e.g., 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) in a Pd-catalyzed cross-coupling to introduce substituents.

Reaction Conditions :

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 100°C (microwave)

  • Yield: 19.6%

One-Pot Tandem Alkylation/Amidation

A recent advance combines indole alkylation and amide coupling in a single pot using phase-transfer catalysis, reducing purification steps.

Critical Analysis of Methodologies

Yield Limitations in Coupling Steps

Suzuki couplings for carbazole functionalization exhibit modest yields (5–20%) due to steric hindrance. Mitigation strategies include:

  • Microwave Assistance : Reduces reaction time and improves efficiency.

  • Bulky Ligands : Use of XPhos enhances turnover in sterically demanding systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Effects on Indole-Carboxamide Derivatives

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl/methoxy-1H-indole-2-carboxamide (Compounds 24 and 26, )

  • Structural Differences :
    • The target compound uses a tetrahydrocarbazole as the amine component, while compounds 24/26 employ a benzimidazole-linked benzyl group.
    • The carboxamide group is at position 5 in the target vs. position 2 in 24/24.
    • Substituents: The target has a 2-methoxyethyl on indole-N, whereas 24/26 feature a methyl or methoxy at position 5/2 of indole.
  • Synthesis and Physicochemical Properties :
Property Target Compound (Inferred) Compound 24 Compound 26
Yield Not reported 49% 56%
Melting Point Not reported 222–224°C Yellow solid
Key Substituents 6-Methoxy (carbazole) 5-Methyl (indole) 5-Methoxy (indole)
  • The methoxy group in compound 26 improved yield compared to the methyl analog (24), suggesting electron-donating groups may enhance reaction efficiency.

Positional Isomerism in Carboxamide Linkages

6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (Compound 141, )

  • Structural Contrast :
    • Carboxamide at position 3 vs. position 5 in the target compound.
    • The tetrahydrocarbazole moiety in the target is replaced with a thiazole-phenyl group in compound 141.
  • Synthesis :
    • Compound 141 was synthesized via coupling under high-temperature (200°C) conditions, whereas the target compound’s synthesis (inferred from ) likely involves amide coupling at milder temperatures due to the sensitivity of the tetrahydrocarbazole ring.

Methoxyethyl vs. Ethoxyphenyl Substituents

1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-triazol-1-yl)phenyl]-1H-triazole-4-carboxamide ()

  • Key Differences :
    • The ethoxyphenyl group in introduces bulkier aromatic substitution compared to the 2-methoxyethyl chain in the target compound.
    • Triazole rings in may enhance metabolic stability, whereas the target’s tetrahydrocarbazole could improve membrane permeability.

Crystallographic and Conformational Analysis

  • Such methods (using SHELX or ORTEP) are critical for verifying the carboxamide linkage geometry and non-planar ring puckering (e.g., tetrahydrocarbazole).

Functional Implications and Design Considerations

  • IDO1 Inhibition Potential: The target’s indole-carbazole scaffold may mimic the tryptophan-binding site of IDO1, similar to benzimidazole-based inhibitors (). The 6-methoxy group on tetrahydrocarbazole could enhance hydrophobic interactions, while the 2-methoxyethyl chain may improve solubility.
  • Synthetic Challenges :
    • Steric hindrance from the tetrahydrocarbazole ring may reduce coupling efficiency compared to simpler amines (e.g., benzyl groups in ).

Biological Activity

1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a complex organic compound belonging to the class of carbazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, which include an indole moiety and a tetrahydrocarbazole core, suggest significant pharmacological potential.

  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.5 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit notable biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) cells, where the compound showed significant growth inhibition.
  • Neuroprotective Effects : The compound has been observed to interact with neurotransmitter receptors, potentially offering neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds within the tetrahydrocarbazole class have been tested for anti-inflammatory activity. The compound's structural characteristics may contribute to its efficacy in reducing inflammation.

The biological activity of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can be attributed to its ability to modulate various molecular targets:

  • Kinase Inhibition : By inhibiting specific kinases, the compound can disrupt signaling pathways that promote cancer cell growth.
  • Receptor Interaction : Its interaction with neurotransmitter receptors may enhance or inhibit neurotransmission, leading to neuroprotective effects.
  • Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of related carbazole derivatives:

StudyFocusFindings
Al-Allaf et al. (1990)Metal complexes of carbazole derivativesDemonstrated cytotoxicity against cancer cell lines and potential for drug development.
Herraiz et al. (2003)Antioxidant propertiesFound that certain carbazole derivatives exhibit significant antioxidant activities.
World Journal of Advanced Research and Reviews (2024)Pharmacological activitiesReported on various biological activities including anticancer and anti-inflammatory effects of tetrahydrocarbazole derivatives.

Pharmacological Activities

The pharmacological profile of this compound encompasses multiple therapeutic areas:

  • Anticancer : Assessed using MTT assays with IC50 values indicating effective inhibition of cancer cell viability.
  • Neuroprotective : Evaluated through receptor binding assays showing affinity for neurotransmitter receptors.
  • Anti-inflammatory : Tested in carrageenan-induced edema models demonstrating significant reduction in inflammation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between indole and carbazole derivatives. Key steps include:

  • Amide bond formation : Reacting 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF .
  • Substitution reactions : Introducing the methoxyethyl group via nucleophilic substitution using 2-bromoethyl methyl ether under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .
    Optimization strategies include varying temperature (reflux vs. room temperature), solvent polarity, and catalyst loading to improve yields.

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage (e.g., δ ~165 ppm for carbonyl in ¹³C NMR) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretch) .
  • Elemental analysis : Validating purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO to assess bioavailability .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Mechanistic validation : Use orthogonal methods (e.g., Western blotting for target protein expression) to confirm activity .
  • Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., methoxyethyl vs. methyl substitutions) .

Q. What advanced techniques are used to study target interactions?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified receptors .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with active sites (e.g., ATP-binding pockets) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can reaction optimization be systematically approached?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to evaluate temperature, solvent, and catalyst effects on yield .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) for predictive optimization .

Q. What strategies improve solubility and bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .
  • Salt formation : React with HCl or sodium citrate to generate stable salts with improved pharmacokinetics .

Q. How is stability assessed under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4–8 weeks, monitoring degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–10) to identify hydrolysis-sensitive regions (e.g., carboxamide bond) .

Q. How are derivatives rationally designed for enhanced activity?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with halogen) and test activity trends .
  • Bioisosteric replacement : Substitute indole with tetrazole or benzimidazole to improve target affinity .

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